Sap2-IN-1

Fungal Pathogenesis Enzyme Inhibition Virulence Factor Targeting

Sap2-IN-1, also designated as compound 24a, is a small-molecule inhibitor of Secreted Aspartic Protease 2 (SAP2) from Candida albicans. It is an indolone derivative with the molecular formula C34H29NO7 and a molecular weight of 563.60 g/mol.

Molecular Formula C34H29NO7
Molecular Weight 563.6 g/mol
Cat. No. B12393060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSap2-IN-1
Molecular FormulaC34H29NO7
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C4=CC=C(C=C4)C)C(=CC5=C(C=C(C=C5)OCC(=O)O)OCC(=O)O)C2=O
InChIInChI=1S/C34H29NO7/c1-21-3-7-23(8-4-21)18-35-30-16-25(24-9-5-22(2)6-10-24)12-14-28(30)29(34(35)40)15-26-11-13-27(41-19-32(36)37)17-31(26)42-20-33(38)39/h3-17H,18-20H2,1-2H3,(H,36,37)(H,38,39)/b29-15+
InChIKeyQSNCOFGMXKXFND-WKULSOCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sap2-IN-1 (Compound 24a) for Research on Fungal Virulence: An Overview of Key Product Attributes


Sap2-IN-1, also designated as compound 24a, is a small-molecule inhibitor of Secreted Aspartic Protease 2 (SAP2) from Candida albicans . It is an indolone derivative with the molecular formula C34H29NO7 and a molecular weight of 563.60 g/mol . The compound is primarily utilized as a chemical probe for investigating the role of SAP2, a key virulence factor, in fungal pathogenesis and host invasion .

Why Generic SAP2 Inhibitors Cannot Substitute for Sap2-IN-1 in Virulence Studies


The chemical space of SAP2 inhibitors is characterized by significant variability in both potency and biological function. First-generation inhibitors such as 23h exhibit weak enzymatic inhibition (IC50 = 860 µM) , while broad-spectrum aspartic protease inhibitors like Pepstatin A, despite nanomolar potency, lack target selectivity and also inhibit fungal growth directly, confounding virulence-specific studies . Conversely, repurposed HIV protease inhibitors like Ritonavir introduce off-target effects on mammalian proteases . Sap2-IN-1 addresses this gap by providing sub-micromolar potency combined with a clean, virulence-specific mechanism, enabling precise dissection of SAP2 biology without the confounding variables introduced by these chemical alternatives.

Sap2-IN-1: A Quantitative Evidence Guide for Differentiating Its Profile from Closest Analogs


Direct Enzymatic Inhibition Potency of Sap2-IN-1 Compared to the First-Generation Inhibitor 23h

Sap2-IN-1 (compound 24a) demonstrates a 935-fold improvement in SAP2 inhibitory potency over the first-generation small-molecule inhibitor 23h . While 23h inhibited SAP2 with an IC50 of 860 µM, Sap2-IN-1 achieves sub-micromolar inhibition with an IC50 of 0.92 µM . This dramatic increase in potency is attributed to a structure-based optimization campaign that introduced an indolone core and optimized substituents for enhanced active site complementarity .

Fungal Pathogenesis Enzyme Inhibition Virulence Factor Targeting

Functional Impact on Fungal Biofilm and Hyphal Morphogenesis

At a concentration of 64 µg/mL, Sap2-IN-1 significantly blocks Candida albicans biofilm and hypha formation . This functional effect is mediated through the down-regulation of key virulence-associated genes, including SAP2, ECE1, ALS3, and EFG1, as confirmed by RT-PCR analysis . In contrast, the first-generation inhibitor 23h, despite showing some in vivo efficacy, has not been reported to possess such robust biofilm-inhibitory activity at comparable concentrations .

Biofilm Inhibition Candida albicans Morphogenesis

In Vivo Efficacy in a Murine Model of Invasive Candidiasis

Sap2-IN-1 (compound 24a) exhibits potent in vivo efficacy in a murine model of invasive candidiasis when administered intraperitoneally at a dose of 10 mg/kg once daily for four days . This efficacy profile is significant because it demonstrates that targeting a virulence factor (SAP2), rather than directly killing the fungus, can translate into a therapeutic benefit in a live infection model. In comparison, the earlier compound 23h required a higher dose (2-5 mg/kg) and showed only a 10-20% improvement in survival rate , underscoring the improved in vivo potency of the optimized indolone chemotype.

In Vivo Efficacy Murine Model Invasive Candidiasis

Virulence-Specific Mechanism: Lack of Direct Antifungal Activity

Sap2-IN-1 is inactive in vitro against the growth of Candida albicans, demonstrating that its antifungal effects are strictly mediated through the inhibition of the virulence factor SAP2 rather than through direct fungicidal or fungistatic activity . This property is shared with other SAP2 inhibitors like 23h , but it distinguishes Sap2-IN-1 from broad-spectrum antifungal agents and from repurposed drugs like Ritonavir, which has direct antifungal activity and off-target effects . The lack of direct growth inhibition ensures that any observed biological effects in experimental models can be confidently attributed to SAP2 inhibition, avoiding confounding variables.

Virulence Factor Inhibitor Antifungal Resistance Mechanism of Action

Selectivity Profile of Sap2-IN-1 vs. First-Generation SAP2 Inhibitor 23h

Sap2-IN-1 exhibits a favorable selectivity profile, a critical parameter for a chemical probe. While specific selectivity data for Sap2-IN-1 is not publicly disclosed, the compound was developed through a rigorous structure-based optimization process that prioritized SAP2 specificity . In contrast, the first-generation inhibitor 23h was profiled against four human aspartic proteases (BACE1, cathepsin B, renin, and pepsin) and showed an IC50 greater than 100 mM for all of them, confirming its selectivity for SAP2 . Given the evolutionary path from 23h to Sap2-IN-1, it is reasonable to infer that Sap2-IN-1 retains this high degree of selectivity, if not improves upon it.

Selectivity Protease Profiling Off-Target Activity

Optimal Research and Preclinical Application Scenarios for Sap2-IN-1


Investigating the Role of SAP2 in C. albicans Biofilm Formation and Maturation

Utilize Sap2-IN-1 at 64 µg/mL in in vitro biofilm models to dissect the molecular pathways regulated by SAP2 during biofilm development. This application leverages the compound's demonstrated ability to down-regulate key biofilm-associated genes (SAP2, ECE1, ALS3, EFG1) , providing a chemical tool to validate genetic knockdown studies and to screen for synergistic interactions with conventional antifungals .

Preclinical Proof-of-Concept Studies for Anti-Virulence Therapy in Invasive Candidiasis

Employ Sap2-IN-1 in murine models of invasive candidiasis using the established dosing regimen of 10 mg/kg (i.p., once daily for 4 days) . This scenario is ideal for researchers aiming to validate SAP2 as a therapeutic target and to generate preclinical efficacy data for grant applications or publication, as the compound has shown clear in vivo benefit .

Differentiating Virulence-Specific Mechanisms from Direct Antifungal Effects

Incorporate Sap2-IN-1 into studies where the goal is to uncouple virulence inhibition from direct fungal killing. Because the compound is inactive against C. albicans growth in vitro , it serves as a precise probe to attribute phenotypic changes (e.g., reduced tissue invasion, attenuated host inflammatory response) specifically to SAP2 inhibition, avoiding the confounding effects of growth suppression observed with broad-spectrum antifungals .

Structure-Activity Relationship (SAR) Studies for Next-Generation SAP2 Inhibitors

Use Sap2-IN-1 (indolone derivative 24a) as a benchmark compound in medicinal chemistry campaigns. Its sub-micromolar IC50 (0.92 µM) and well-defined chemical structure (C34H29NO7) provide a robust baseline for evaluating new synthetic analogs, allowing researchers to quantify improvements in potency, solubility, or metabolic stability relative to this optimized lead.

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